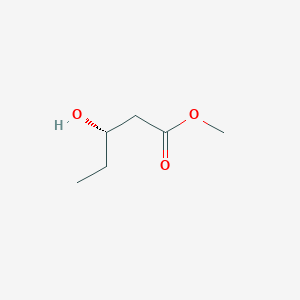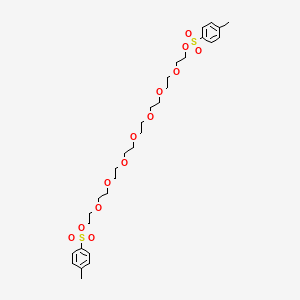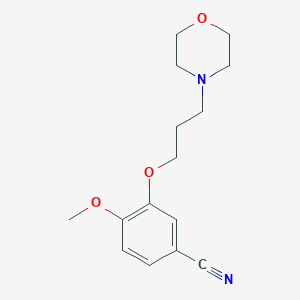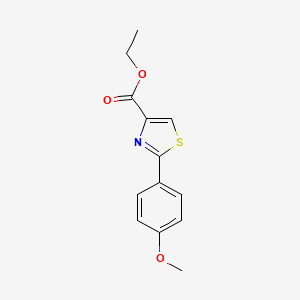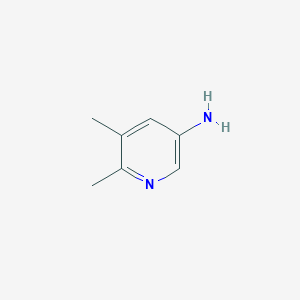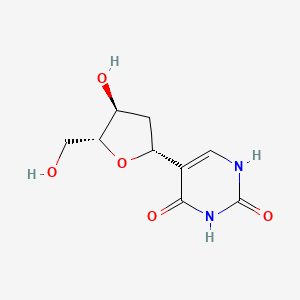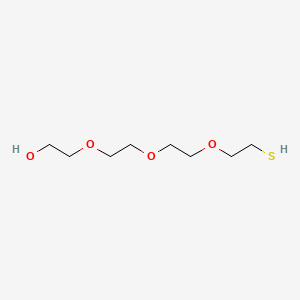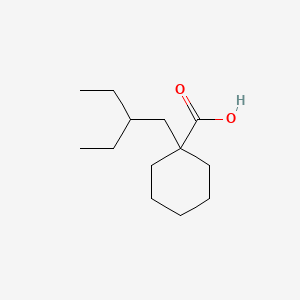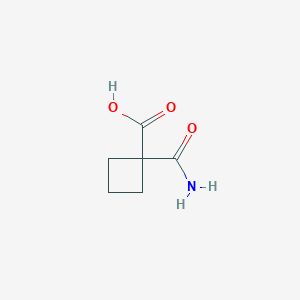
1-carbamoylcyclobutane-1-carboxylic Acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of CBCC is C6H9NO3 . It has a molecular weight of 143.14 g/mol . The InChI code of CBCC is 1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2, (H2,7,8) (H,9,10) .Physical And Chemical Properties Analysis
CBCC is a solid substance . It has a melting point of 174 - 176°C . The predicted density of CBCC is 1.430±0.06 g/cm3 , and the predicted boiling point is 419.3±24.0 °C . The predicted vapor pressure is 3.32E-08mmHg at 25°C , and the refractive index is 1.564 .Aplicaciones Científicas De Investigación
Tumor Imaging and Diagnostic Applications
ACBC has shown promise as a tumor-seeking agent. The incorporation of 1-aminocyclobutane[14C]carboxylic acid (ACBC) by several tumor types in animal models indicates its potential for tumor imaging. This compound is rapidly cleared from the blood and reaches maximum tissue concentrations within 30 minutes post-injection, without affinity for non-tumor abscesses. Its non-toxicity in animal models and minimal radiation dose make it a candidate for positron emission tomography (PET) imaging, especially when labeled with carbon-11 (C-11) (Washburn et al., 1979).
Applications in Peptide Synthesis
The stereoselective synthesis of beta-peptides using derivatives of ACBC has been explored to create highly rigid structures. This includes the synthesis of both enantiomers of 2-aminocyclobutane-1-carboxylic acid and their incorporation into beta-peptides, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity. Such compounds could have implications in drug design and the development of new therapeutic agents (Izquierdo et al., 2005).
Neutron Capture Therapy
Derivatives of ACBC, specifically those bearing boron, have been synthesized for potential use in neutron capture therapy. This innovative approach to cancer treatment involves targeting tumor cells with boronated compounds that are then irradiated with neutrons, leading to cell death. The synthesis of a novel boronated aminocyclobutanecarboxylic acid modeled after ACBC indicates the compound's potential high uptake in brain tumors, which could significantly impact the treatment of these conditions (Kabalka & Yao, 2003).
Safety And Hazards
CBCC is classified under the GHS07 category . The signal word for CBCC is "Warning" . The hazard statements associated with CBCC are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
1-carbamoylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNGQDQHJICRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463990 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamoylcyclobutane-1-carboxylic Acid | |
CAS RN |
845621-11-6 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



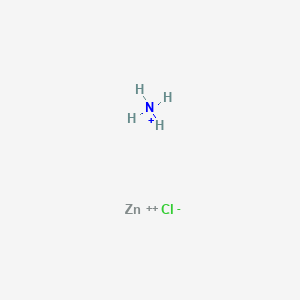
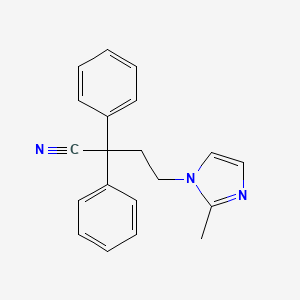
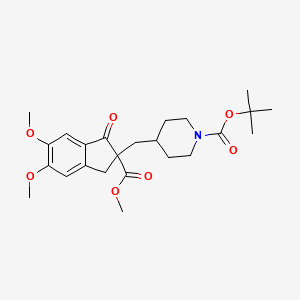
![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)
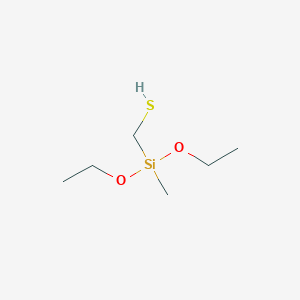
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)
